molecular formula C8H4FNO2 B027256 5-Fluoroisatin CAS No. 443-69-6

5-Fluoroisatin

Cat. No. B027256
CAS RN: 443-69-6
M. Wt: 165.12 g/mol
InChI Key: GKODDAXOSGGARJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoroisatin and its derivatives often involves the condensation of isatin, benzylisatin, and 5-fluoroisatin with primary aromatic amines. For instance, new bis-Schiff bases of isatin, benzylisatin, and 5-fluoroisatin were prepared by this method, confirming their structures through various spectroscopic data (Jarrahpour et al., 2007). Another study involved the synthesis of Schiff base conjugates of 5-Fluoroisatin with thiophene-2-ethylamine and its Mannich bases, indicating a methodological approach to synthesizing novel compounds with potential bioactivity (Varpe & Jadhav, 2021).

Molecular Structure Analysis

The molecular structure of 5-Fluoroisatin has been analyzed through various techniques, including gas-phase electron diffraction and quantum chemical computation. These studies reveal fine structural effects due to the presence of substituents like the fluorine atom, which can influence bond lengths and angles within the compound's molecular framework (Belyakov et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 5-Fluoroisatin include the formation of Schiff’s bases, hydrazones, thiosemicarbazones, thiazoles, and thiocarbohydrazones through reactions with primary amines, hydrazine hydrate, and thiocarbohydrazides. Some of these compounds have demonstrated antiviral activity, indicating the versatile chemical properties and reactivity of 5-Fluoroisatin derivatives (Abbas et al., 2013).

Physical Properties Analysis

The analysis of physical properties, such as the solid-state self-assembly of 5-Fluoroisatin derivatives, provides insights into the material characteristics of these compounds. For example, the solid-state self-assembly of an isatin-thiazoline hybrid molecule was studied, revealing layered assembly and methanol encapsulation, which are stabilized by fluorine-mediated interactions (Pervez et al., 2015).

Chemical Properties Analysis

Exploring the chemical properties of 5-Fluoroisatin involves understanding its interactions and reactivity. Studies on its derivatives, like bis(fluoroisatinato)mercury(II), provide valuable information on metal coordination and theoretical chemical properties, offering insights into potential applications and reactivity patterns (Kandemirli et al., 2009).

Scientific Research Applications

  • Cancer Treatment Enhancement : 5-FU significantly augments the effectiveness of radiation therapy for locally unresectable carcinomas, including stomach, pancreas, and large bowel cancers, offering additional months of life (Moertel et al., 1969).

  • Antineoplastic Agent : As an active antineoplastic agent, 5-FU is used in the treatment of advanced colorectal cancer, inhibiting thymidylate synthase and DNA synthesis (Pinedo & Peters, 1988).

  • Resistance and Reversal Strategies : Research has identified mechanisms of anti-tumor action and resistance in 5-FU. Microarray techniques have been used to discover new genes involved in resistance (Zhang et al., 2008).

  • Monitoring Metabolism : The metabolism of 5-FU can be monitored in vivo by 19F NMR, providing insights into the effects of fluorinated pyrimidines in cancer treatment (Stevens et al., 1984).

  • Ophthalmic Applications : 5-FU is an important adjunct in various ocular and periorbital surgeries, helping reduce fibroblastic proliferation and scarring. It is used in procedures like glaucoma filtering and vitreoretinal surgery (Abraham et al., 2012).

  • Impact on Neurological Functions : 5-FU can negatively affect memory, executive function, and sensory gating, inducing apoptosis and depressing cell proliferation in neurogenic regions of the brain (Wigmore et al., 2010).

  • Combination Therapies : Combining curcumin with 5-FU can overcome limitations of 5-FU-based chemotherapy, affecting chemoresistance and sensitivity of cancer cells (Wei et al., 2018).

  • Cardiovascular Toxicity : 5-FU can affect cardiomyocytes and endothelial cells, explaining some manifestations of 5-FU-induced cardiovascular toxicity (Focaccetti et al., 2015).

  • Chemotherapy Resistance : NECTIN-4 in colon cancer cells is responsible for 5-FU resistance, and combinations like BCNU + Resveratrol can increase 5-FU sensitivity (Das et al., 2015).

Safety And Hazards

5-Fluoroisatin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isatin based materials can exhibit a wide range of biological activities including antimicrobial, antiviral, antifungal, anthelmintic, antitumor, anti-HIV, anti-inflammatory, antidepressant, antioxidant, anticonvulsant, antitubercular, analgesic, and central nervous system depressant activities . The structure–activity relationship is also discussed to provide a pharmacophoric pattern that may contribute in the future to the design and synthesis of potent and less toxic therapeutics .

properties

IUPAC Name

5-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284821
Record name 5-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroisatin

CAS RN

443-69-6
Record name 443-69-6
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Record name 5-Fluoroisatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroisatin
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Synthesis routes and methods I

Procedure details

To a hot solution of conc. H2SO4 (20 mL) at 60° C., (N-(4-Fluoro-phenyl)-2-hydroxyimino-acetamide (5 g, 27.0 mmol) was added portion wise. After completion of the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (200 mL) was heated at 50° C., and N-(4-fluorophenyl)-2-hydroxyiminoacetamide was slowly added. The black solution was carefully heated at 90° C. At this temperature, some slight cooling was necessary to keep the temperature at 90° C. When no more heat had developed, the reaction mixture was heated at 90° C. for an additional half hour. The dark-red solution was cooled to room temperature and poured onto 3 L ice water and 1 L ethyl acetate with vigorous stirring. The layers were separated, and the aqueous layer was extracted with ethyl acetate (1×1 L, 1×0.5 L). The combined organic extracts were dried over sodium sulfate, filtered, and evaporated to dryness. Yield: 35.3 g (52%) of a dark red solid, 5-fluoro-1H-indole-2,3-dione.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
486
Citations
H Pervez, N Saira, MS Iqbal, M Yaqub… - Medicinal Chemistry …, 2013 - Springer
… 5-Fluoroisatin 1 was reacted with appropriate N-substituted thiosemicarbazides 2 in … drops of glacial acetic acid to give the corresponding 5-fluoroisatin-3-thiosemicarbazones 3a–3l (…
Number of citations: 14 link.springer.com
S Mohamed, SA Barnett, DA Tocher - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… 2 H 6 OS, was isolated during a manual crystallization screen on 5-fluoroisatin (5-fluoroindoline-2,3-dione). Molecules of 5-fluoroisatin are linked via C—H⋯O interactions to form chains …
Number of citations: 13 scripts.iucr.org
JL Deng, XC Liu, GW Cai, G Zhang… - Journal of …, 2018 - Wiley Online Library
… In conclusion, a series of novel heteronuclear 5-fluoroisatin dimers tethered through ethylene were designed, synthesized, and examined for their in vitro anti-mycobacterial activities …
Number of citations: 10 onlinelibrary.wiley.com
MAFA Manan, KA Crouse, MIM Tahir, R Rosli… - Journal of Chemical …, 2011 - Springer
Schiff bases were prepared from S-benzyldithiocarbazate with 5-fluro-, 5-chloro- and 5-bromoisatin. All are potential tridentate nitrogen, oxygen, sulfur donors. They were found to be …
Number of citations: 27 link.springer.com
AA Jarrahpour, D Khalili - Molecules, 2006 - mdpi.com
… Based on these facts, we decided to synthesize some new bis-Schiff bases of isatin and 5-fluoroisatin in water. We have found that the condensation of isatin and 5-fluoroisatin 1 with …
Number of citations: 33 www.mdpi.com
MAF Abdul Manan, DB Cordes - Trends in …, 2022 - research-repository.st-andrews.ac …
The Schiff base ligand, HSB5FISA ( H1 ), obtained by the condensation of S-benzyldithiocarbazate with 5-fluoroisatin, has been employed to synthesize a new cadmium(II) complex, Cd(…
PK Mondal, S Bhandary, MG Javoor, A Cleetus… - …, 2020 - pubs.rsc.org
New crystalline forms (a polymorph and a co-crystal) and a previously reported solvate of the parent compound 5-fluoroisatin have been characterized by thermal, structural, and …
Number of citations: 9 pubs.rsc.org
BD Varpe, SB Jadhav - International Journal of …, 2021 - search.ebscohost.com
Objectives: To synthesize Schiff base conjugate of 5-Fluoroisatin with thiophene-2-ethylamine and its Mannich bases and screen for anti-inflammatory and anti-tubercular activity. …
Number of citations: 4 search.ebscohost.com
SY Abbas, AA Farag, YA Ammar, AA Atrees… - Monatshefte für Chemie …, 2013 - Springer
… In the present investigation, the reactivity of 5-fluoroisatin (1) towards some different types of nitrogen nucleophile was studied with the objective of obtaining biologically active …
Number of citations: 83 link.springer.com
KJ Bruemmer, S Merrikhihaghi, CT Lollar… - Chemical …, 2014 - pubs.rsc.org
… We therefore utilized 5-fluoroisatin to monitor ONOO − in this cellular model of lung cancer inflammation. We co-incubated ∼10 6 A549 cells with 50 μM 5-fluoroisatin and 50 ng mL −1 …
Number of citations: 37 pubs.rsc.org

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